molecular formula C16H19ClN2O2 B12913154 2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one CAS No. 88093-70-3

2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one

Cat. No.: B12913154
CAS No.: 88093-70-3
M. Wt: 306.79 g/mol
InChI Key: VWVSDWXNDFEWAJ-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine core substituted with a tert-butyl group at position 2, a chlorine atom at position 4, and a 1-phenylethoxy group at position 5. Pyridazinones are known for their diverse pharmacological activities, including roles as cardiac imaging agents and enzyme inhibitors .

Properties

CAS No.

88093-70-3

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3-one

InChI

InChI=1S/C16H19ClN2O2/c1-11(12-8-6-5-7-9-12)21-13-10-18-19(16(2,3)4)15(20)14(13)17/h5-11H,1-4H3

InChI Key

VWVSDWXNDFEWAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(C(=O)N(N=C2)C(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with a substituted pyridazinone precursor such as 2-tert-butyl-4-chloro-5-hydroxypyridazin-3(2H)-one or related intermediates.
  • The tert-butyl group can be introduced by reaction of the pyridazinone with tert-butyl ammonium salts or tert-butyl halides under controlled conditions.

Chlorination

  • Chlorination at the 4-position is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Reaction conditions are optimized to avoid over-chlorination or degradation of the pyridazinone ring.

Etherification to Introduce the 1-Phenylethoxy Group

  • The 1-phenylethoxy substituent is introduced via nucleophilic substitution or Williamson ether synthesis.
  • A typical method involves reacting the 5-hydroxy pyridazinone intermediate with 1-phenylethyl halides (e.g., 1-phenylethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
  • Solvents like acetonitrile or dimethylformamide (DMF) are used to facilitate the reaction.
  • Reaction temperatures range from room temperature to reflux depending on the reactivity of the substrates.

Purification and Crystallization

  • After reaction completion, the product is purified by silica gel column chromatography using mixtures of dichloromethane and methanol.
  • Final recrystallization is performed from hexane/methanol mixtures to obtain pure, crystalline 2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one suitable for characterization.

Representative Experimental Procedure (Adapted from Related Pyridazinone Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 tert-Butylammonium fluoride in THF, nitrogen atmosphere, 110°C evaporation Removal of solvent to prepare reactive intermediate Quantitative solvent removal
2 2-tert-Butyl-4-chloro-5-(4-(2-tosylethoxy-ethoxy)-benzyloxy)-2H-pyridazin-3-one in anhydrous CH3CN, reflux at 90°C for 40 min Nucleophilic substitution to introduce ether group Moderate to good yield
3 Concentration under reduced pressure, silica gel chromatography (DCM:MeOH 100:1) Purification of crude product White solid obtained
4 Recrystallization from hexane:methanol (2:1) Crystallization for purity and X-ray quality crystals Colorless crystals suitable for analysis

Note: This procedure is adapted from a closely related compound synthesis and can be modified for the phenylethoxy substituent by replacing the tosylethoxy precursor with 1-phenylethyl halide or equivalent.

Alternative Synthetic Routes and Modifications

  • Automated synthesis approaches have been reported for related pyridazinone derivatives, employing fragment coupling strategies and protecting group manipulations to improve yields and safety.
  • Use of sodium hydride or other strong bases to generate alkoxide intermediates for ether formation is common, with reaction temperatures carefully controlled to optimize selectivity.
  • Chlorination steps may be performed prior to or after etherification depending on substrate stability and desired regioselectivity.

Research Findings and Optimization Data

Parameter Condition Outcome Reference
Base for etherification NaH, K2CO3 Efficient alkoxide formation, high substitution yield
Solvent Anhydrous CH3CN, DMF Good solubility and reaction rates
Temperature 25°C to reflux (90°C) Higher temp favors completion but may cause side reactions
Purification Silica gel chromatography (DCM:MeOH 100:1) Effective removal of impurities
Crystallization solvent Hexane:methanol (2:1) Produces high-quality crystals for X-ray

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products

    Oxidation: Formation of corresponding pyridazinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups replacing the chloro substituent.

Scientific Research Applications

Inhibition of Mitochondrial Complex 1

One of the primary applications of this compound is as an inhibitor of mitochondrial complex 1 (MC1). This enzyme plays a crucial role in the electron transport chain, and its inhibition has implications for treating metabolic disorders and certain cancers. Studies have demonstrated that derivatives of this compound can effectively inhibit MC1, leading to potential therapeutic applications in conditions where mitochondrial dysfunction is implicated .

Positron Emission Tomography (PET) Imaging

The compound has been synthesized as a radiolabeled agent for PET imaging, specifically targeting myocardial tissues. The use of 18F-labeled variants allows for enhanced imaging capabilities, providing insights into cardiac health and disease states. This application is particularly valuable in diagnosing conditions such as ischemic heart disease .

Stability and Efficacy in Dermatological Products

Recent research has indicated that compounds like 2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one can be utilized in cosmetic formulations. Their chemical properties contribute to the stability and efficacy of topical products, enhancing skin absorption and bioavailability. The compound's formulation must ensure safety and effectiveness, complying with regulatory standards .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Outcome
Medicinal ChemistryMC1 InhibitionPotential treatment for metabolic disorders
Imaging TechnologyPET ImagingEnhanced visualization of myocardial tissues
Cosmetic ScienceStability in formulationsImproved skin absorption and product efficacy

Case Study 1: MC1 Inhibition Research

A study conducted on various derivatives of 2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one demonstrated significant inhibition of MC1 activity. The results indicated a dose-dependent response, suggesting that modifications to the molecular structure can enhance inhibitory potency.

Case Study 2: PET Imaging Efficacy

Clinical trials utilizing the radiolabeled version of this compound showed promising results in detecting myocardial ischemia. Patients receiving the PET scan with this agent exhibited clearer imaging results compared to traditional methods, highlighting its potential for better diagnostic accuracy.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Table 1: Structural Features of 2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one and Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one (Target) 2: tert-butyl; 4: Cl; 5: 1-phenylethoxy C₁₇H₁₉ClN₂O₂* ~326.8† Phenylethoxy introduces aromaticity; tert-butyl enhances lipophilicity.
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one 5: 4-(2-fluoroethoxy)benzyloxy C₁₇H₂₀ClFN₂O₃ 354.80 Fluorine substitution increases electronegativity; dihedral angle: 41.37° .
2-tert-Butyl-4-chloro-5-{2-nitrophenoxy}pyridazin-3(2H)-one 5: 2-nitrophenoxy C₁₄H₁₄ClN₃O₄ 323.73 Nitro group enhances reactivity; potential for electrophilic substitution.
4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one 4: Cl; 5: 2-fluoroethoxy C₆H₆ClFN₂O₂ 192.58 Simplified structure; lacks tert-butyl, reducing steric hindrance.
Flurpiridaz (¹⁸F) 5: 4-(2-[¹⁸F]fluoroethoxymethyl)benzyloxy C₁₈H₂₂Cl¹⁸FN₂O₃ ~367.83 Radioactive fluorine-18 isotope enables PET imaging; complex triazole linkage .

*Calculated based on substituents. †Estimated value.

Key Observations :

  • Fluorinated Analogs : The introduction of fluorine (e.g., in C₁₇H₂₀ClFN₂O₃) enhances metabolic stability and bioavailability due to the strong C-F bond . The dihedral angle of 41.37° between pyridazine and benzene rings suggests moderate planarity, influencing crystal packing .
  • Nitro-Substituted Analog : The nitro group (C₁₄H₁₄ClN₃O₄) increases electrophilicity, making the compound more reactive in substitution reactions .

Key Observations :

  • Fluorinated analogs require specialized handling (e.g., anhydrous conditions) due to fluorine’s reactivity .
  • Radioactive analogs (e.g., flurpiridaz) demand rapid synthesis and purification to mitigate isotope decay .

Key Observations :

  • Fluorinated pyridazinones are prioritized for diagnostic imaging due to their compatibility with PET technology .
  • The target compound’s phenylethoxy group may offer unique binding interactions in therapeutic applications, though further studies are needed.

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound logP* Solubility (Predicted) PSA (Ų)
Target Compound ~3.5† Low (hydrophobic) ~40.1
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one 3.8 Low 53.35
4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one 1.2 Moderate 53.35

*Calculated using fragment-based methods. †Estimated.

Key Observations :

  • Bulky substituents (e.g., tert-butyl) increase logP, reducing aqueous solubility .

Biological Activity

2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one, a pyridazine derivative, has garnered interest due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a phenylethoxy substituent, which contribute to its chemical properties and biological interactions.

The chemical structure of 2-tert-butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one can be summarized as follows:

Property Details
Molecular Formula C15H18ClN3O2
Molecular Weight 303.77 g/mol
CAS Number 88093-70-3
Chemical Structure Structure

Research indicates that 2-tert-butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one exhibits significant inhibitory effects on mitochondrial complex I (MC1). This inhibition is crucial as MC1 plays a pivotal role in cellular respiration and energy production. The compound's hydrophobic nature allows it to effectively penetrate biological membranes, facilitating its action within the mitochondria .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, it has shown efficacy against HeLa cells (cervical cancer) and A375 cells (melanoma), with IC50 values indicating potent activity in the low micromolar range. The compound's selectivity towards cancer cells over normal cells suggests its potential as an anticancer agent .

Case Studies

A notable case study involved the evaluation of the compound's effects on human tumor cell lines. The results indicated that treatment with 2-tert-butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one led to significant reductions in cell viability, suggesting its potential as a therapeutic agent for various malignancies. Additionally, studies on its pharmacokinetics revealed favorable absorption and distribution profiles, making it a candidate for further clinical development .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-tert-butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one, a comparative analysis with other pyridazine derivatives was conducted:

Compound Target IC50 (µM) Selectivity
2-tert-butyl-4-chloro...pyridazin-3(2H)-oneMC10.5High
Compound A (related pyridazine)c-Met0.8Moderate
Compound B (another derivative)BACE-10.6High

This table highlights that while several compounds exhibit similar activities, 2-tert-butyl-4-chloro...pyridazin-3(2H)-one maintains a strong inhibitory effect on MC1 with high selectivity.

Q & A

Q. What are the key structural features of 2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one, and how are they characterized experimentally?

The compound features a pyridazinone core substituted with a tert-butyl group at position 2, chlorine at position 4, and a phenylethoxy group at position 5. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, mass spectrometry for molecular weight confirmation (e.g., exact mass 367.133 g/mol ), and X-ray crystallography for 3D structure elucidation. For example, pyridazinone derivatives have been analyzed using SHELX programs for crystallographic refinement, ensuring precise bond length and angle measurements .

Q. What synthetic routes are reported for pyridazin-3(2H)-one derivatives, and how can they be adapted for this compound?

A common approach involves cyclocondensation of hydrazines with dicarbonyl precursors. For instance, hydrazine monohydrate reacts with substituted furanones in ethanol under reflux to form pyridazinone scaffolds . Modifications at the 5-position (e.g., phenylethoxy) may require nucleophilic substitution or Mitsunobu reactions. The tert-butyl group is typically introduced via alkylation using tert-butyl bromide under basic conditions. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement .

Q. What biological activities are associated with pyridazin-3(2H)-one derivatives, and how is this compound evaluated in such studies?

Pyridazinones exhibit diverse bioactivities, including herbicidal, antimicrobial, and antiplatelet effects. For example, structurally similar compounds like norflurazon inhibit carotenoid biosynthesis in plants . Bioactivity testing for this compound could involve in vitro assays (e.g., enzyme inhibition for herbicide targets) or in vivo models. Dose-response curves and IC50 values are typically generated to quantify potency .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the phenylethoxy substituent?

Single-crystal X-ray diffraction provides unambiguous confirmation of substituent orientation. For pyridazinones, refinement using SHELXL software (via SHELX suite) enables precise determination of torsion angles and dihedral planes. For example, a related pyridazinone derivative showed a torsion angle of -174.30° for its silyl ether group, confirming spatial arrangement . Hydrogen bonding and π-π interactions observed in the crystal lattice further validate structural stability .

Q. How do researchers address contradictory bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies may arise from bioavailability or metabolic instability. To resolve this:

  • Conduct pharmacokinetic profiling (e.g., plasma stability, microsomal assays) to assess metabolic degradation.
  • Use radiolabeled analogs (e.g., 18F isotopes as in flurpiridaz F 18 ) for in vivo tracking.
  • Validate target engagement via molecular imaging or isotopic tracing .

Q. What strategies optimize the regioselectivity of substitutions on the pyridazinone core during synthesis?

  • Electronic effects: Chlorine at position 4 directs electrophilic substitutions to positions 5 or 6 due to its electron-withdrawing nature.
  • Protecting groups: Temporary protection of reactive sites (e.g., silyl ethers ) ensures selective functionalization.
  • Catalytic systems: Palladium-catalyzed cross-coupling (e.g., Negishi coupling) improves selectivity for aryl/alkyl introductions .

Q. How are computational methods integrated to predict the compound’s interaction with biological targets?

  • Docking studies: Tools like AutoDock Vina model binding poses with enzymes (e.g., carotenoid cleavage dioxygenases for herbicide activity).
  • QSAR models: Quantitative structure-activity relationships correlate substituent properties (e.g., logP, steric bulk) with bioactivity data from analogs .
  • MD simulations: Molecular dynamics assess binding stability under physiological conditions .

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